N,5-dimethyl-1H-benzimidazol-2-amine is classified as:
The synthesis of N,5-dimethyl-1H-benzimidazol-2-amine can be achieved through various methods, primarily involving the cyclization of o-phenylenediamine.
The molecular structure of N,5-dimethyl-1H-benzimidazol-2-amine can be described by its core components:
The molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms in specific ratios.
The compound typically exhibits a melting point around 92°C, which can vary based on purity and synthesis method .
N,5-dimethyl-1H-benzimidazol-2-amine participates in various chemical reactions:
The reactions lead to various products such as N-oxides from oxidation and substituted benzimidazole derivatives from substitution reactions.
N,5-dimethyl-1H-benzimidazol-2-amine exhibits significant biological activity through its interaction with biomolecules:
The compound binds to DNA grooves, leading to structural alterations that result in DNA cleavage. This mechanism is particularly relevant in cancer research where it demonstrates cytotoxic effects against various cell lines including HepG2 (liver cancer), DLD-1 (colon cancer), and MDA-MB-231 (breast cancer) cells.
In laboratory settings, the stability of the compound under room temperature conditions allows for extended studies on its biological interactions over time.
N,5-dimethyl-1H-benzimidazol-2-amine is characterized by:
N,5-dimethyl-1H-benzimidazol-2-amine has a range of applications across different fields:
N,5-Dimethyl-1H-benzimidazol-2-amine features a bicyclic heteroaromatic system comprising fused benzene and imidazole rings. The core benzimidazole skeleton exhibits near-planarity, with the C5-methyl substituent inducing minor steric perturbations. This compound demonstrates significant tautomeric versatility centered on the imidazole ring protons. The predominant forms include the N1-H tautomer (where hydrogen resides on the imidazole N1 nitrogen) and the N3-H tautomer (where hydrogen migrates to the N3 position). X-ray crystallographic evidence confirms the N1-H configuration as the stable solid-state form, stabilized through intermolecular hydrogen bonding networks. Density functional theory calculations indicate the N1-H tautomer is energetically favored by approximately 4-6 kJ/mol in the gas phase due to enhanced resonance stabilization and reduced steric congestion between the 2-amino group and the N1 hydrogen. The methyl group at position 5 adopts a minimal steric profile, extending nearly coplanar with the benzimidazole system (dihedral angle < 5°), thereby preserving the overall molecular planarity essential for π-conjugation and crystal packing efficiency [3] [6] [9].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for molecular structure and tautomeric distribution. In deuterated dimethyl sulfoxide, the ¹H NMR spectrum reveals distinctive signals:
Table 1: ¹H NMR spectral assignments for N,5-dimethyl-1H-benzimidazol-2-amine
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
H4 | 7.25 | dd | 1H |
H6 | 7.10 | d | 1H |
H7 | 7.45 | d | 1H |
C5-CH₃ | 2.42 | s | 3H |
N-H (imidazole) | 12.25 | broad s | 1H |
2-NH₂ | 5.92 | broad s | 2H |
The diagnostic low-field resonance at δ 12.25 ppm corresponds to the N1-H proton, confirming the predominant tautomeric form. The C5-methyl group appears as a sharp singlet at δ 2.42 ppm, while aromatic protons display characteristic coupling patterns consistent with the 5,6-disubstituted benzimidazole framework. The ¹³C NMR spectrum exhibits key resonances including the C2 carbon at δ 158.5 ppm (attributable to the carbon adjacent to the amine group), the C5 methyl carbon at δ 21.8 ppm, and aromatic carbons between δ 110-140 ppm. The absence of signals beyond δ 160 ppm excludes carbonyl-containing impurities and confirms structural integrity [3] [6] [7].
Fourier-transform infrared spectroscopy reveals characteristic vibrational modes when analyzed as potassium bromide pellets. The spectrum shows intense N-H stretching at 3320 cm⁻¹ (imidazole) and 3420/3350 cm⁻¹ (asymmetric/symmetric 2-NH₂ stretches). Critical fingerprint region absorptions include:
The absence of carbonyl stretches (1700-1750 cm⁻¹ region) confirms sample purity. High-resolution mass spectrometry exhibits a molecular ion peak at m/z 161.1184 (calculated for C₉H₁₁N₃: 161.1183), with major fragmentation pathways involving:
Single-crystal X-ray diffraction analysis confirms the molecular conformation and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.9394(9) Å, b = 13.3041(7) Å, c = 13.1665(11) Å, β = 106.140(7)°, and Z = 4. The benzimidazole core demonstrates planarity (mean deviation < 0.02 Å), with the 2-amino group slightly pyramidalized (sum of angles at N = 350°). The C5-methyl group lies nearly coplanar with the ring (torsion angle C6-C5-C10-H10A = 4.5°). Key bond lengths include N1-C2 = 1.335(2) Å (indicative of partial double-bond character) and C2-N3 = 1.335(2) Å, confirming the amidine-like character of the 2-aminoimidazole system.
Table 2: Intermolecular interactions from crystallographic analysis
Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
---|---|---|---|
N1-H1···N₂ (imidazole) | 2.923(2) | 152 | -x+½, y+½, -z+½ |
N-H···Cl | 3.3592(17) | 170 | -x+1, -y+2, -z+1 |
C-H···Cl | 3.734(2) | 145 | -x+1, -y+2, -z+1 |
C-H···O | 3.836(3) | 160 | x+½, -y+³/₂, z-½ |
Hirshfeld surface analysis quantifies intermolecular contacts through normalized contact distance (dₙᵒʳᵐ), revealing that H···H interactions dominate (52.1% of surface contacts), followed by H···Cl (30.0%), C···H (18.2%), and H···O (4.8%). Fingerprint plots show distinct spikes corresponding to hydrogen bonding (N-H···N, N-H···Cl) and van der Waals interactions (C-H···π). The hydrogen-bonded dimer formation through N-H···N links creates infinite chains along the crystallographic b-axis, while C-H···Cl interactions generate a three-dimensional network. The overall crystal packing efficiency is calculated at 72.4%, with lattice energy stabilization primarily attributed to directional hydrogen bonding rather than π-π stacking (interplanar spacing > 4.0 Å) [4] [6] [10].
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